molecular formula C7H12ClN3OS B12517704 4-Amino-N-(thiazol-2-yl)butanamide hydrochloride

4-Amino-N-(thiazol-2-yl)butanamide hydrochloride

Cat. No.: B12517704
M. Wt: 221.71 g/mol
InChI Key: ZJSVTGUWLFERDH-UHFFFAOYSA-N
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Description

4-Amino-N-(thiazol-2-yl)butanamide hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(thiazol-2-yl)butanamide hydrochloride typically involves the reaction of thiazole derivatives with appropriate amines and other reagents. One common method includes the reaction of 2-aminothiazole with butanoyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are often employed to purify the final product. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(thiazol-2-yl)butanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

4-Amino-N-(thiazol-2-yl)butanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-(thiazol-2-yl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(thiazol-2-yl)butanamide hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12ClN3OS

Molecular Weight

221.71 g/mol

IUPAC Name

4-amino-N-(1,3-thiazol-2-yl)butanamide;hydrochloride

InChI

InChI=1S/C7H11N3OS.ClH/c8-3-1-2-6(11)10-7-9-4-5-12-7;/h4-5H,1-3,8H2,(H,9,10,11);1H

InChI Key

ZJSVTGUWLFERDH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CCCN.Cl

Origin of Product

United States

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